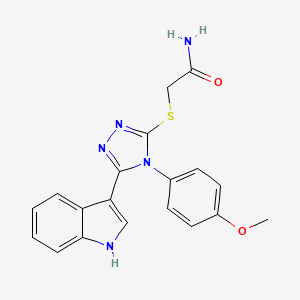

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Beschreibung

2-((5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to an indole moiety, a 4-methoxyphenyl group, and a thioacetamide side chain.

Eigenschaften

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-26-13-8-6-12(7-9-13)24-18(22-23-19(24)27-11-17(20)25)15-10-21-16-5-3-2-4-14(15)16/h2-10,21H,11H2,1H3,(H2,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPRZDAPYGJDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, indole-3-carbaldehyde, and methoxybenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

3-(2-((5-(1H-Indol-3-yl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)ethyl)-1H-indole

- Structure : Differs by an ethyl-thio bridge connecting a second indole instead of acetamide.

- Properties : Higher melting point (304.7°C) and yield (83%) indicate enhanced stability and synthesis efficiency compared to the target compound .

- Implications : The ethyl-indole substitution may improve lipophilicity but reduce water solubility compared to the acetamide group.

N-(2-(4-(Dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-(5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide

- Structure: Incorporates a thiazolidinone ring and dimethylamino group.

- Properties: Lower melting point (164–166°C) and moderate yield (70%) suggest reduced crystallinity and synthesis optimization challenges. The thiazolidinone moiety may enhance binding to sulfhydryl-containing enzymes .

Derivatives with Aromatic and Heterocyclic Substitutions

2-((5-(4-(tert-Butyl)phenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)-N-(2-Isopropylphenyl)acetamide

2-((4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-Phenoxyphenyl)acetamide

- Structure: Includes phenoxymethyl and phenoxyphenyl groups.

- Properties: High molecular weight (538.62 g/mol) and extended aromaticity may improve binding to hydrophobic pockets in proteins. The phenoxy groups could introduce metabolic stability concerns .

Triazole-Thioacetamide Derivatives with Varied Functional Groups

Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)thio)-2-(2-(4-Nitrophenyl)hydrazono)acetate

- Structure : Contains nitro and trifluoromethyl groups.

- Elemental analysis (C: 51.85%, H: 3.02%, N: 20.18%) confirms synthesis purity .

2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)thio)acetamide (6a)

- Structure : Substituted with pyridinyl and allyl groups.

- Properties : Lower melting point (182–184°C) and moderate yield (65%) indicate weaker intermolecular forces compared to the target compound. The allyl group may introduce synthetic versatility for further derivatization .

Comparative Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Table 2. Functional Group Impact on Properties

| Functional Group | Effect on Solubility | Effect on Reactivity | Biological Implications |

|---|---|---|---|

| Acetamide (-NHCOCH₃) | ↑ Water solubility | ↑ Hydrogen bonding capacity | Enhanced enzyme/receptor targeting |

| tert-Butyl (-C(CH₃)₃) | ↓ Solubility | Steric hindrance | Improved membrane permeability |

| Trifluoromethyl (-CF₃) | ↓ Solubility | ↑ Electron-withdrawing effect | Increased metabolic stability |

| Allyl (-CH₂CHCH₂) | ↑ Lipophilicity | Synthetic flexibility | Potential for further modifications |

Research Findings and Implications

- Synthetic Efficiency : Indole-triazole derivatives with electron-donating groups (e.g., methoxyphenyl) generally exhibit higher yields (e.g., 83% in ) compared to electron-withdrawing analogs (e.g., 65% in ).

- Biological Potential: The acetamide group in the target compound may improve solubility and target engagement compared to ethyl or allyl analogs, as seen in thiazolidinone derivatives with similar motifs .

- Structural Optimization : Bulky substituents (e.g., tert-butyl in ) trade solubility for enhanced pharmacokinetic profiles, suggesting a need for balanced design in drug development.

Biologische Aktivität

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |

| InChI Key | LJRQBJSILUCHQY-UHFFFAOYSA-N |

This compound features an indole moiety linked to a triazole ring via a thioether bond, which is significant for its biological activity.

Anticancer Properties

Research indicates that This compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including liver carcinoma cells. The mechanism of action appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against human liver cancer cells (HepG2). The results demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics. The compound was shown to induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, the compound has shown potential antiviral activity. It has been tested against several viruses, including influenza and herpes simplex virus (HSV). The mechanism involves inhibition of viral replication by disrupting the viral envelope integrity.

The biological activity of This compound is attributed to its ability to interact with specific molecular targets:

- Receptor Modulation : The indole and triazole rings can bind to various receptors or enzymes involved in cellular signaling pathways.

- Apoptosis Induction : By modulating key apoptotic pathways, the compound can promote programmed cell death in cancerous cells.

- Antimicrobial Mechanism : The thioether linkage may enhance membrane permeability in bacteria, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl ring and the indole moiety have been explored:

- Methoxy Substitution : The presence of a methoxy group on the phenyl ring enhances lipophilicity, improving cell membrane penetration.

- Indole Modifications : Alterations in the indole structure can significantly affect anticancer potency and selectivity.

Q & A

Q. Critical Parameters :

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid premature hydrolysis of the thioacetamide group .

- Temperature : Excess heat (>80°C) may degrade the indole ring; precise thermal monitoring is essential .

- Purity Validation : Use thin-layer chromatography (TLC) or HPLC to confirm intermediate purity (>95%) before proceeding .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer :

Stability studies (e.g., accelerated degradation tests) should be designed as follows:

- Experimental Setup :

- Expose the compound to buffered solutions (pH 1–13) at 40°C for 24–72 hours.

- Monitor degradation via HPLC-MS to identify hydrolyzed byproducts (e.g., free indole or triazole derivatives) .

Q. Key Findings :

| pH Range | Stability | Major Degradation Pathway |

|---|---|---|

| 1–3 | Low (t₁/₂ = 8 hrs) | Acidic hydrolysis of thioether linkage |

| 7–9 | High (t₁/₂ > 48 hrs) | Minimal degradation |

| 10–13 | Moderate (t₁/₂ = 24 hrs) | Base-mediated dealkylation of methoxy groups |

Resolution Strategy : Use lyophilization for long-term storage and avoid aqueous buffers with extreme pH .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Detect S-H stretching (2550–2600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (80:20 to 50:50) for purity ≥98% .

Data Interpretation : Cross-validate results with elemental analysis (C, H, N, S) to confirm stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies optimize antimicrobial activity?

Methodological Answer :

SAR Design :

Substituent Variation :

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance membrane penetration .

- Modify the indole 3-position with halogens to increase hydrophobic interactions .

Biological Assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC .

Q. Key Results :

| Modification | MIC (μg/mL) | Mechanistic Insight |

|---|---|---|

| 4-Nitrophenyl substituent | 0.5–1.0 | Enhanced DNA gyrase inhibition |

| 5-Fluoroindole analog | 2.0–4.0 | Improved fungal membrane disruption |

Q. Process Validation :

- Conduct Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Basic: How should researchers handle and store this compound to prevent degradation?

Q. Methodological Answer :

- Storage Conditions :

- Temperature : -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the thioacetamide group .

- Reconstitution : Prepare fresh solutions in DMSO or ethanol; avoid aqueous buffers unless stabilized at pH 7–8 .

Stability Monitoring : Perform HPLC every 3 months to detect degradation (<5% impurity threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.